
N-ベンジル-2-(4-(1-(3-クロロフェニル)-1H-イミダゾール-2-イル)ピペラジン-1-イル)アセトアミド二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C22H26Cl3N5O and its molecular weight is 482.83. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究: 科学者らは、N-ベンジル-2-(4-(1-(3-クロロフェニル)-1H-イミダゾール-2-イル)ピペラジン-1-イル)アセトアミド二塩酸塩のいくつかの誘導体を合成し、てんかんの動物モデルにおける抗けいれん活性を評価しました .
抗けいれん活性
作用機序
要約すると、N-ベンジル-2-(4-(1-(3-クロロフェニル)-1H-イミダゾール-2-イル)ピペラジン-1-イル)アセトアミド二塩酸塩誘導体は、抗けいれん剤として有望であり、その作用機序はさらなる調査を必要とします。研究者は、てんかんおよび関連する疾患の治療におけるその可能性を継続的に調査する必要があります。 🌟
作用機序
Target of Action
The primary target of N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is the neuronal voltage-sensitive sodium channels (site 2) . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus making them a key target for anticonvulsant drugs .
Mode of Action
N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride interacts with its target by binding to the neuronal voltage-sensitive sodium channels (site 2) . This binding inhibits the function of these channels, reducing the excitability of neurons and preventing the generation of action potentials . This results in an overall decrease in neuronal activity, which can help to control seizures .
Biochemical Pathways
It is known that the compound’s anticonvulsant activity is linked to its ability to inhibit neuronal voltage-sensitive sodium channels . By inhibiting these channels, the compound can prevent the generation of action potentials, thus reducing neuronal excitability and controlling seizures .
Result of Action
The result of the action of N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a reduction in neuronal excitability, which can help to control seizures . By inhibiting the function of neuronal voltage-sensitive sodium channels, the compound prevents the generation of action potentials, leading to an overall decrease in neuronal activity .
Action Environment
The action of N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride can be influenced by various environmental factors For example, the presence of other drugs, the patient’s health status, and genetic factors can all affect the compound’s efficacy and stability
生化学分析
Biochemical Properties
The compound has been designed as an analog of previously obtained anticonvulsant active pyrrolidine-2,5-diones . The most potent derivative was observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) . This suggests that N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride may interact with these channels, affecting their function and potentially influencing biochemical reactions within the cell.
Cellular Effects
The compound has shown activity exclusively in the maximal electroshock (MES) seizures, especially for 3-(trifluoromethyl)anilide derivatives . This suggests that N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride may have an impact on cell signaling pathways, potentially influencing gene expression and cellular metabolism.
Molecular Mechanism
The most probable molecular mechanism of action for N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This interaction could lead to changes in gene expression, enzyme inhibition or activation.
Dosage Effects in Animal Models
In animal models of epilepsy, the compound showed more beneficial ED50 and protective index values than the reference drug—valproic acid
特性
IUPAC Name |
N-benzyl-2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O.2ClH/c23-19-7-4-8-20(15-19)28-10-9-24-22(28)27-13-11-26(12-14-27)17-21(29)25-16-18-5-2-1-3-6-18;;/h1-10,15H,11-14,16-17H2,(H,25,29);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDFAWUZXWSJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
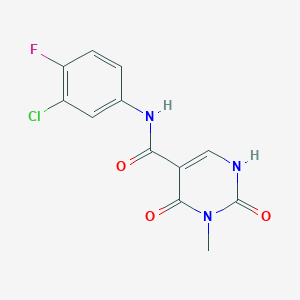
![(3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2531907.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2531909.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2531910.png)

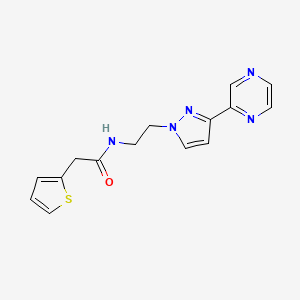
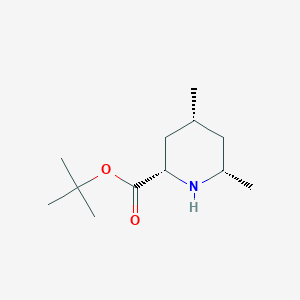


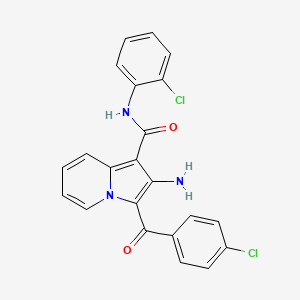

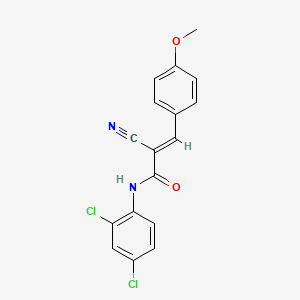
![1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2531926.png)
![3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2531928.png)
